molecular formula C20H28BrNO4 B1612444 Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate CAS No. 912617-73-3

Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate

Cat. No. B1612444
M. Wt: 426.3 g/mol
InChI Key: DVFVYGOJZOUJJB-UHFFFAOYSA-N
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Description

Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate is a chemical compound used as a reagent in the synthesis of various derivatives . It has been utilized in the creation of sodium channel blockers to treat stroke patients .


Synthesis Analysis

This compound is a substrate used in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This process leads to the formation of compounds such as 4-pyridylpiperidinyl esters .


Molecular Structure Analysis

The molecular formula of Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate is C20H28BrNO4 . The molecular weight is 426.34 .


Chemical Reactions Analysis

As a reagent, this compound is involved in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives . It is also used in palladium-catalyzed α-arylation of esters .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 68-72 °C . The predicted boiling point is 473.6±35.0 °C and the predicted density is 1.285±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of new chemical entities with potential therapeutic properties. For instance, researchers have developed new piperidine substituted benzothiazole derivatives, highlighting its utility in creating compounds with good antibacterial and antifungal activities (Shafi et al., 2021). Similarly, it has been used in the enantioselective synthesis of biologically active compounds, showcasing its importance in asymmetric synthesis to obtain compounds with chiral centers (Wang et al., 2018).

Antimicrobial and Antituberculosis Activity

Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate derivatives have been designed and synthesized for their in vitro antimicrobial activities. A notable example includes the design of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have shown promising activity against tuberculosis, demonstrating the compound's relevance in addressing global health challenges (Jeankumar et al., 2013).

Optical and Electronic Properties

The compound has also found application in the study of optical and electronic properties of synthesized materials. Research into the synthesis, spectroscopic, and DFT-based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives has expanded understanding of the optical properties and potential technological applications of such compounds (Haroon et al., 2019).

Anticancer Activity

Another significant application includes its role in the development of anticancer agents. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been evaluated for their anticancer potential, revealing some compounds with strong anticancer activities, which underscores the potential of this compound in cancer research (Rehman et al., 2018).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-[(4-bromophenyl)methyl]piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28BrNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFVYGOJZOUJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584848
Record name 1-tert-Butyl 4-ethyl 4-[(4-bromophenyl)methyl]piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate

CAS RN

912617-73-3
Record name 1-tert-Butyl 4-ethyl 4-[(4-bromophenyl)methyl]piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 912617-73-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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